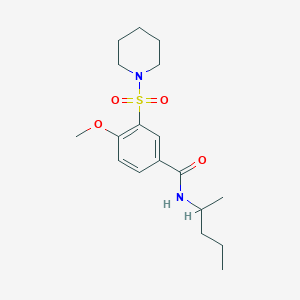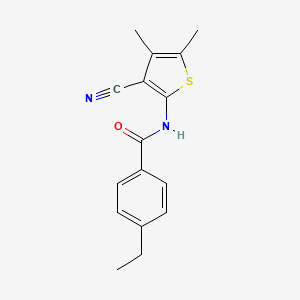
4-methoxy-N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-methoxy-N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide and related compounds involves multiple steps, including the combination of piperidine and benzamide structures. A notable example is the synthesis and structure-activity relationships of benzamides, like ML352, which represents a potent and selective inhibitor based on a drug-like scaffold. These efforts typically focus on optimizing the pharmacological profile by modifying the piperidine and benzamide moieties (Bollinger et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-methoxy-N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively analyzed using techniques like X-ray diffraction and DFT calculations. For instance, the structure of a novel benzamide was determined, showcasing its molecular geometry and electronic properties. These studies help in understanding the compound's reactivity and interaction potential (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives are crucial for their pharmacological activity. For example, the synthesis of benzamides with specific substituents has led to potent colonic prokinetic agents, highlighting the importance of chemical modifications in achieving desired biological effects (Harada et al., 2002).
Physical Properties Analysis
The physical properties of benzamide compounds, including solubility, melting points, and stability, are essential for their pharmacokinetic profiles. Although specific data on 4-methoxy-N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide are not detailed here, such properties are typically investigated through experimental studies and computational predictions to optimize drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, such as reactivity, potential interactions with biological targets, and metabolism, are critical for the therapeutic efficacy of benzamide derivatives. The exploration of chemical properties often involves studying the compound's behavior in biological systems, its affinity towards specific receptors, and its stability under physiological conditions. For instance, studies on benzamide derivatives as ligands to serotonin receptors have provided insights into their chemical properties and interaction mechanisms (Sonda et al., 2004).
Propiedades
IUPAC Name |
4-methoxy-N-pentan-2-yl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-8-14(2)19-18(21)15-9-10-16(24-3)17(13-15)25(22,23)20-11-6-5-7-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRPHLLEUUYEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pentan-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
![methyl 6-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4854220.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide](/img/structure/B4854226.png)
![4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4854228.png)
![cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone](/img/structure/B4854233.png)

![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4854280.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4854288.png)
![3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B4854293.png)
